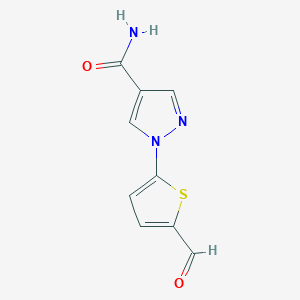
1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the formyl group on the thiophene ring and the carboxamide group on the pyrazole ring provides unique chemical properties that can be exploited in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the pyrazole ring. One common method involves the use of (5-formylthiophen-2-yl)boronic acid as a starting material. This compound can undergo a Suzuki-Miyaura coupling reaction with a suitable pyrazole derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reaction. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 1-(5-Carboxythiophen-2-YL)-1H-pyrazole-4-carboxamide.
Reduction: 1-(5-Hydroxymethylthiophen-2-YL)-1H-pyrazole-4-carboxamide.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and carboxamide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 5-formyl-2-thiopheneboronic acid share the thiophene ring structure and can undergo similar chemical reactions.
Pyrazole Derivatives: Compounds such as 1H-pyrazole-4-carboxamide have a similar pyrazole ring and can be used in related applications.
Uniqueness: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-4-carboxamide is unique due to the combination of the thiophene and pyrazole rings in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these rings.
Properties
Molecular Formula |
C9H7N3O2S |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
1-(5-formylthiophen-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c10-9(14)6-3-11-12(4-6)8-2-1-7(5-13)15-8/h1-5H,(H2,10,14) |
InChI Key |
CCAJGTKMYKYTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)N2C=C(C=N2)C(=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















